molecular formula C20H31N3O B12798773 (6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine CAS No. 68219-17-0

(6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine

Cat. No.: B12798773
CAS No.: 68219-17-0
M. Wt: 329.5 g/mol
InChI Key: JEWZCJJIDWIFSG-UHFFFAOYSA-N
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Description

(6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine: is a complex organic compound with the molecular formula C20H31N3O. It has a molecular weight of 329.480 Da and a monoisotopic mass of 329.246704 Da . This compound is characterized by its quinoline core structure, which is substituted with methoxy, methyl, and aminohexyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of methoxy and methyl groups at specific positions. The final step involves the attachment of the aminohexyl chain through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. This allows for precise control over reaction parameters and efficient production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

(6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Methoxy-4-methyl(8-quinolyl))(6-((methylethyl)amino)hexyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

68219-17-0

Molecular Formula

C20H31N3O

Molecular Weight

329.5 g/mol

IUPAC Name

N-(6-methoxy-4-methylquinolin-8-yl)-N'-propan-2-ylhexane-1,6-diamine

InChI

InChI=1S/C20H31N3O/c1-15(2)21-10-7-5-6-8-11-22-19-14-17(24-4)13-18-16(3)9-12-23-20(18)19/h9,12-15,21-22H,5-8,10-11H2,1-4H3

InChI Key

JEWZCJJIDWIFSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=C1)NCCCCCCNC(C)C)OC

Origin of Product

United States

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